Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to reduce the environmental impact of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its stable thiophene ring structure.
Mechanism of Action
The mechanism of action of ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Methyl 3-aminothiophene-4-carboxylate hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
Ethyl acetoacetate: Contains a similar ester functional group but lacks the thiophene ring.
Uniqueness: Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride is unique due to its combination of an amino group, a thiophene ring, and an ester functional group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C7H14ClNO2S |
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Molecular Weight |
211.71 g/mol |
IUPAC Name |
ethyl 4-aminothiolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)5-3-11-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
LKDOFCGNYRZWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSCC1N.Cl |
Origin of Product |
United States |
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